

Crystal Structure of 6,7-Dibromoquinoline-5,8-dione: A Technical Overview

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Compound of Interest

Compound Name: 6,7-Dibromoquinoline-5,8-dione

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Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The substitution pattern on the quinoline ring plays a crucial role in modulating their therapeutic potential.[3] This technical guide focuses on **6,7-Dibromoquinoline-5,8-dione**, a key intermediate in the synthesis of more complex bioactive molecules. While a definitive crystal structure for **6,7-Dibromoquinoline-5,8-dione** is not publicly available in the searched literature, this document provides a comprehensive overview of its synthesis, chemical properties, and biological significance. To illustrate the core quinoline structure, a detailed crystallographic analysis of the closely related compound, 6,8-Dibromoquinoline, is presented.

Synthesis of Quinoline-5,8-diones

The synthesis of quinoline-5,8-diones can be achieved through several routes. One common method involves a three-step, one-pot reaction starting from a substituted aniline.[4] For instance, the synthesis of 2-methyl-**6,7-dibromoquinoline-5,8-dione** involves the Skraup reaction of 2,5-dimethoxyaniline with crotonaldehyde to form the quinoline ring, followed by demethylation and subsequent bromination.[4] Another general approach to obtaining **6,7-dibromoquinoline-5,8-dione** involves the bromination and subsequent oxidation of 8-hydroxyquinoline.[3]

The bromine atoms at the C6 and C7 positions are particularly useful as they serve as reactive sites for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the creation of a diverse library of derivatives.[5]

Physicochemical Properties

Key physicochemical properties of **6,7-Dibromoquinoline-5,8-dione** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of new derivatives.

Property	Value	Source
Molecular Formula	C ₉ H ₃ Br ₂ NO ₂	[3][6]
Molecular Weight	316.93 g/mol	[3]
CAS Number	18633-05-1	[3][6]
Canonical SMILES	C1=CC2=C(C(=O)C(=C(C2=O)Br)Br)N=C1	[6]

Crystallographic Analysis of 6,8-Dibromoquinoline: A Representative Structure

While the specific crystal structure of **6,7-Dibromoquinoline-5,8-dione** is not available, the analysis of 6,8-Dibromoquinoline provides valuable insights into the geometry and packing of a dibrominated quinoline core.[7]

Crystal Data and Structure Refinement

The crystal structure of 6,8-Dibromoquinoline was determined by X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c.[7] The crystallographic data and refinement parameters are presented in the table below.

Parameter	6,8-Dibromoquinoline
Formula	C ₉ H ₅ Br ₂ N
Molecular Weight	286.94
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	7.3436 (12)
b (Å)	9.8961 (15)
c (Å)	13.0108 (18)
β (°)	109.589 (17)
Volume (Å ³)	890.8 (3)
Z	4
Radiation	Cu Kα
Temperature (K)	297
μ (mm ⁻¹)	11.04
Source:[7]	

Molecular Structure

The quinoline ring system in 6,8-Dibromoquinoline is nearly planar.[7] The crystal structure is stabilized by π – π stacking interactions between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.634 (4) Å.[7] Additionally, short Br⋯Br contacts of 3.4443 (13) Å are observed.[7]

Selected Bond Lengths and Angles

The bond lengths and angles in 6,8-Dibromoquinoline are within the normal ranges for such compounds.[7] Selected geometric parameters are provided below.

Bond	Length (Å)
Br1—C6	1.898 (6)
Br2—C8	1.897 (6)
N1—C9	1.314 (8)
N1—C2	1.366 (8)

Angle	(°)
C9—N1—C2	117.4 (6)
C7—C6—Br1	119.8 (5)
C7—C8—Br2	120.1 (5)

Source:[7]

Experimental Protocols

Synthesis of 6,8-Dibromoquinoline[7]

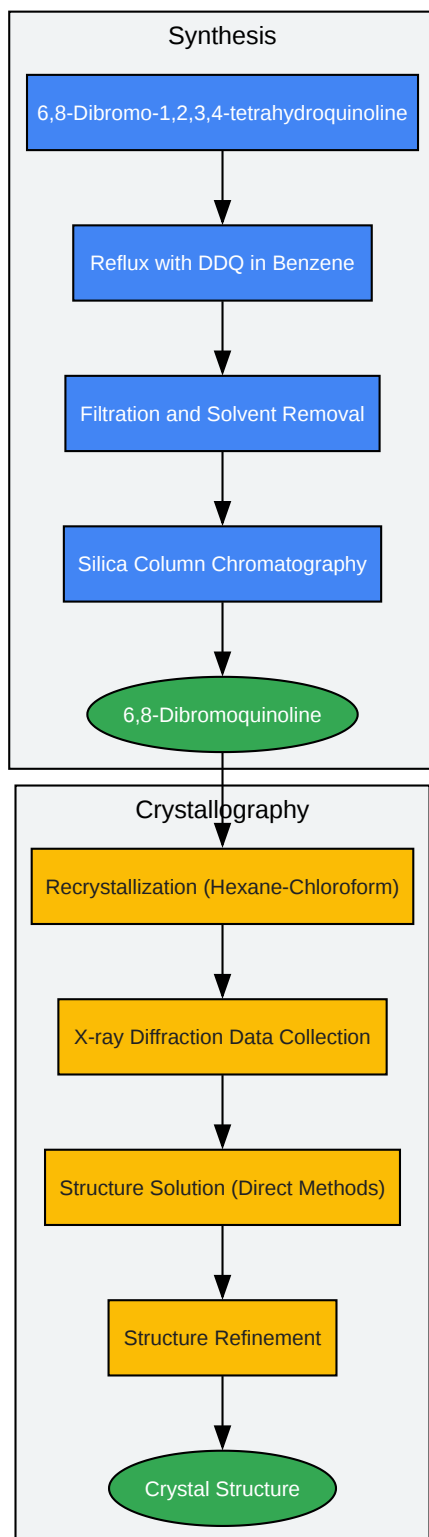
6,8-Dibromo-1,2,3,4-tetrahydroquinoline is synthesized according to literature methods. To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1 g, 3.44 mmol) in benzene (30 ml), a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2 g, 6.88 mmol) in freshly distilled and dried benzene (10 ml) is added under an argon atmosphere. The mixture is refluxed at 353 K for 36 hours. After cooling, the dark green solidified mixture is filtered, and the solvent is removed in vacuo. The residue is purified by a short silica column (1/9, EtOAc/hexane) to yield the product. Recrystallization from hexane-chloroform gives colorless plates.

Crystal Structure Determination of 6,8-Dibromoquinoline[7]

Single crystals of 6,8-Dibromoquinoline are obtained by slow evaporation from a hexane-chloroform solution. X-ray diffraction data is collected on an Oxford Diffraction Xcalibur

diffractometer with a Ruby Gemini CCD detector using Cu K α radiation at 297 K. The structure is solved by direct methods and refined by full-matrix least-squares on F^2 .

Experimental Workflow: Synthesis and Crystallography



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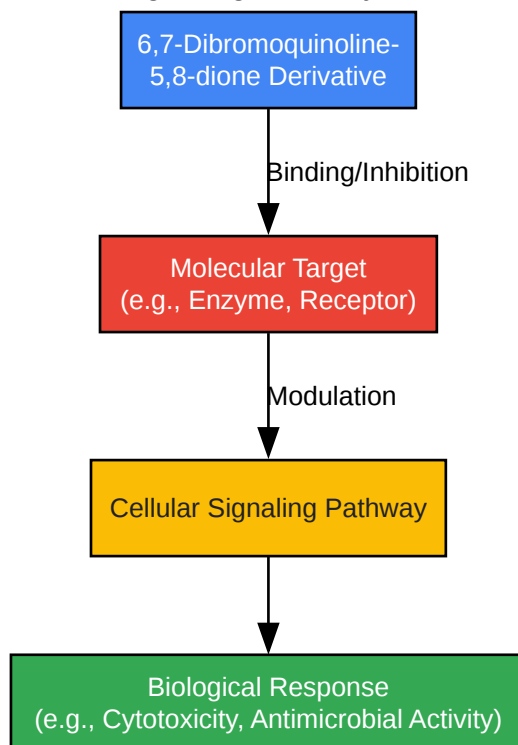
Caption: Workflow for the synthesis and crystallographic analysis of 6,8-Dibromoquinoline.

Biological Significance and Future Directions

Quinoline-5,8-diones are recognized for their diverse biological activities.[1] The presence and position of halogen substituents, such as bromine, on the quinoline-5,8-dione scaffold significantly influence their bioactivity profiles.[3] These compounds have shown promise as antimicrobial and cytotoxic agents against various cancer cell lines.[3] The 6,7-dibromo substitution pattern provides a unique electronic and steric environment, making **6,7-Dibromoquinoline-5,8-dione** and its derivatives interesting candidates for further investigation in drug discovery programs.

Future research should focus on the synthesis of a wider range of 6,7-disubstituted quinoline-5,8-dione derivatives and the systematic evaluation of their structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their development as potential therapeutic agents. Furthermore, obtaining a definitive crystal structure of **6,7-Dibromoquinoline-5,8-dione** would provide invaluable information for computational modeling and rational drug design efforts.

Potential Signaling Pathway Interactions



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Caption: Generalized signaling pathway for quinoline-5,8-dione derivatives.

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